2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-butoxy-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO/c1-2-3-4-16-9-8(11)5-7(6-15-9)10(12,13)14/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYWKMUXRXTQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapor-Phase Chlorination of 3-Trifluoromethylpyridine
The foundational step in synthesizing halogenated pyridine derivatives involves selective chlorination. As demonstrated in EP0013474B1, 3-trifluoromethylpyridine undergoes vapor-phase chlorination at temperatures ranging from 300°C to 450°C to yield 2-chloro-5-trifluoromethylpyridine as the primary product. Critical parameters include:
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Chlorine stoichiometry : A molar ratio of 1:1 to 6:1 (Cl₂:substrate) optimizes mono- vs. di-chlorination.
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Residence time : Shorter durations (10–25 seconds) at higher temperatures (400–425°C) favor 2-chloro selectivity.
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Diluents : Carbon tetrachloride or nitrogen enhances reaction homogeneity and reduces byproduct formation.
For instance, at 380°C with 3.5 moles of Cl₂ per mole of substrate, the reaction achieves a 62% yield of 2-chloro-5-trifluoromethylpyridine, alongside 2-chloro-3-trifluoromethylpyridine (6%) and dichlorinated byproducts.
Directed Chlorination for 3-Chloro Isomers
Introducing chlorine at the 3-position remains challenging due to electronic deactivation by the trifluoromethyl group. However, UV-assisted chlorination at lower temperatures (110°C) with radical initiators, such as α,α-azobisisobutyronitrile, shifts selectivity toward 3-chloro derivatives. For example, irradiating 3-trifluoromethylpyridine with 0.62 moles of Cl₂ in nitrogen yields 40% 2-chloro-5-trifluoromethylpyridine and 6% 2-chloro-3-trifluoromethylpyridine, suggesting competing reaction pathways.
Nucleophilic Substitution for Butoxy Group Introduction
Activation of 2-Chloro Intermediates
The substitution of 2-chloro groups with butoxy hinges on activating the position for nucleophilic attack. CN106349159A highlights the use of 4-dimethylaminopyridine (DMAP) as an activator, facilitating displacement reactions in dichloromethane/water biphasic systems. Key considerations include:
Butoxy Substitution via SNAr Mechanism
Leveraging the electron-withdrawing trifluoromethyl group at position 5, the 2-chloro substituent becomes susceptible to nucleophilic aromatic substitution (SNAr) with butoxide ions. Experimental protocols adapted from CN106349159A involve:
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Organic salt preparation : Reacting 2-chloro-3-chloro-5-trifluoromethylpyridine with triethylamine in methanol to form a quarternary ammonium salt.
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Alkoxylation : Treating the salt with sodium butoxide in dichloromethane/water at 0–80°C, achieving >85% yield after 2–3 hours.
Regioselective Synthesis of 3-Chloro Derivatives
Sequential Chlorination Protocols
To introduce chlorine at position 3, a two-step chlorination strategy is proposed:
Byproduct Management
Dichlorinated byproducts, such as 2,6-dichloro-3-trifluoromethylpyridine, are separable via fractional distillation under vacuum (2 mmHg), with kettle temperatures of 70–120°C.
Integrated Synthesis Pathway for 2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine
Stepwise Route
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Chlorination :
-
Butoxy substitution :
Optimization Metrics
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SNAr kinetics |
| Cl₂ stoichiometry | 3.5 moles (vapor phase) | Minimizes di-chlorination |
| Solvent | Dichloromethane/water (5:1) | Enhances phase separation |
Environmental and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a pyridine oxide .
Scientific Research Applications
Agrochemical Applications
Herbicidal Activity
One of the primary applications of 2-butoxy-3-chloro-5-(trifluoromethyl)pyridine is in the development of herbicides. The trifluoromethyl group is known to increase the lipophilicity of the compound, which enhances its absorption by plants and improves herbicidal efficacy.
Case Study: Fluazifop-butyl
Fluazifop-butyl, a herbicide derived from trifluoromethylpyridine, illustrates the potential of these compounds in agriculture. It is effective against a wide range of grassy weeds and has been widely adopted in crop protection strategies .
Table 1: Herbicides Derived from Trifluoromethylpyridines
| Herbicide Name | Active Ingredient | Target Weeds | Application Method |
|---|---|---|---|
| Fluazifop-butyl | This compound | Grassy weeds | Foliar application |
| Other derivatives | Various TFMP derivatives | Various | Soil and foliar application |
Pharmaceutical Applications
Drug Development
The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential as anti-inflammatory and anti-cancer agents.
Case Study: Anticancer Activity
Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that compounds containing the trifluoromethylpyridine moiety can inhibit tumor growth by interfering with cellular signaling pathways .
Table 2: Pharmaceutical Applications of Trifluoromethylpyridines
| Compound Name | Therapeutic Use | Mechanism of Action |
|---|---|---|
| TFMP derivative A | Anti-inflammatory | Inhibition of COX enzymes |
| TFMP derivative B | Anticancer | Induction of apoptosis |
Synthesis Route Example
A common method includes the chlorination of 3-trifluoromethylpyridine under controlled conditions to selectively introduce chlorine at the desired position on the pyridine ring .
Table 3: Synthesis Conditions for this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Vapor-phase chlorination | Temperature: 300°C - 450°C, Chlorine excess | Up to 62% |
| Liquid-phase chlorination | Solvent: Carbon tetrachloride, UV irradiation | Varies |
Mechanism of Action
The mechanism of action of 2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Butoxy vs.
- Chloro vs. Amino Groups: The chlorine atom at position 3 in the target compound contrasts with the amino group in 2-amino-3-chloro-5-(trifluoromethyl)pyridine. The electron-withdrawing Cl reduces ring electron density, while the NH₂ group introduces nucleophilic reactivity, enabling divergent synthetic pathways .
- Trifluoromethyl Positioning : The CF₃ group at position 5 in the target compound vs. position 3 in 5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine alters electronic distribution. CF₃ at position 5 may stabilize the ring via resonance effects, as seen in pyridalyl’s insecticidal activity .
Application Trends
- Agrochemical Potential: The target compound’s TFMP scaffold and butoxy group align with pyridalyl’s structure-activity relationship, suggesting utility in pest control .
- Pharmaceutical Intermediates: Amino-substituted analogs (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine) are prioritized for drug discovery due to their ability to form hydrogen bonds with biological targets .
Research Findings and Implications
- Synthetic Accessibility: confirms the commercial availability of the target compound, though its synthesis route is undisclosed. Related compounds, such as 3-chloro-2-cyano-5-trifluoromethylpyridine, are synthesized via cyanide substitution under mild conditions, suggesting analogous methods for the target compound .
- Biological Relevance : While direct data is lacking, the prevalence of TFMP derivatives in agrochemicals (e.g., pyridalyl) underscores the importance of the CF₃ group in enhancing bioactivity and environmental persistence .
Biological Activity
2-Butoxy-3-chloro-5-(trifluoromethyl)pyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C₉H₈ClF₃N
- Molecular Weight: 227.62 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an interesting candidate for further investigation in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound acts as an electrophile, which can participate in nucleophilic substitution reactions. This ability allows it to interact with enzymes or receptors, potentially leading to the inhibition or activation of specific biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Properties
In addition to its antimicrobial effects, the compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes key findings from various studies regarding its anticancer activity:
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis | |
| Lung Cancer | 25 | Inhibition of cell proliferation | |
| Colon Cancer | 10 | Disruption of mitochondrial function |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, confirming its potential as a broad-spectrum antimicrobial agent .
- Anticancer Research : Another study focused on the compound's effects on human breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to a significant reduction in cell viability (up to 70% at 20 µM) after 48 hours, with evidence of apoptosis observed through flow cytometry analysis .
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Moderate | Low | Lacks butoxy group |
| 3-Trifluoromethylpyridine | Low | Moderate | Less effective against Gram-positive bacteria |
| 2-Butoxy-4-chloro-pyridine | High | Low | Different substitution pattern |
Q & A
Q. Critical Factors :
- Temperature control during chlorination minimizes byproducts like polychlorinated derivatives .
- Solvent polarity (e.g., DMF vs. THF) affects substitution efficiency for the butoxy group .
Which spectroscopic and computational methods are most effective for structural elucidation and electronic property analysis?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ ~8.5 ppm for pyridine protons) and confirms butoxy integration .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 284.05) .
- DFT Calculations : B3LYP/6-311+G(d,p) models predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental vibrational modes (IR) .
Advanced Tip : Pair experimental IR with DFT-simulated spectra to resolve ambiguities in trifluoromethyl group orientation .
How can researchers resolve contradictions in reported reaction mechanisms for trifluoromethylation?
Advanced Research Question
Conflicting mechanisms (radical vs. ionic pathways) arise from varying reagent systems. Methodological approaches include:
- Isotopic Labeling : Use ¹⁸O or deuterated substrates to trace oxygen sources in trifluoromethylation .
- Kinetic Studies : Monitor intermediate formation via in-situ NMR or HPLC to distinguish single-electron transfer (SET) from polar mechanisms .
- Computational Validation : Compare activation energies (ΔG‡) of proposed pathways using M06-2X/def2-TZVP calculations .
Example : Evidence for radical pathways includes inhibition by TEMPO, while ionic mechanisms show solvent-dependent rate changes .
What strategies optimize regioselectivity in coupling reactions involving this compound?
Advanced Research Question
The 2-butoxy and 5-CF₃ groups influence coupling reactivity:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (4:1) at 90°C. The electron-withdrawing CF₃ group directs coupling to the 4-position .
- Negishi Coupling : Prioritize Zn-based reagents for sterically hindered sites (e.g., 6-position) .
Table 1 : Regioselectivity in Cross-Coupling Reactions
| Reaction Type | Preferred Position | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki | 4 | 75–85 | Pd(PPh₃)₄, 90°C |
| Negishi | 6 | 60–70 | PdCl₂(dppf), 80°C |
How does the compound’s electronic profile impact its bioactivity in medicinal chemistry studies?
Advanced Research Question
The CF₃ group enhances lipophilicity (logP ~2.8) and metabolic stability, while the butoxy group modulates solubility:
- Docking Studies : Molecular docking (AutoDock Vina) shows the CF₃ group forms hydrophobic interactions with kinase ATP-binding pockets .
- SAR Analysis : Chlorine at 3-position is critical for antitumor activity (IC₅₀ = 1.2 µM vs. HeLa cells) .
Methodological Note : Use HPLC-PDA to quantify degradation products in simulated gastric fluid (pH 1.2) for pharmacokinetic profiling .
What are the challenges in scaling up synthesis while maintaining purity?
Advanced Research Question
Key issues include:
- Byproduct Formation : Polychlorinated pyridines form at >100°C; mitigate via flow reactors with precise temperature control .
- Purification : Use silica gel chromatography (hexane:EtOAc 8:2) or recrystallization (ethanol/water) to isolate ≥98% purity .
Quality Control : Implement GC-MS or UPLC-QTOF for batch consistency .
How do structural analogs compare in reactivity and application?
Basic Research Question
- 2-Chloro-5-(trifluoromethyl)pyridine : Higher electrophilicity but lower solubility due to absent butoxy group .
- 3-Chloro-4-CF₃ Pyridine : Altered regioselectivity in nucleophilic substitutions .
Table 2 : Comparative Properties of Pyridine Derivatives
| Compound | logP | Melting Point (°C) | Key Application |
|---|---|---|---|
| 2-Butoxy-3-Cl-5-CF₃-pyridine | 2.8 | 98–100 | Kinase inhibitors |
| 2-Chloro-5-CF₃-pyridine | 2.1 | 45–47 | Agrochemicals |
What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
